molecular formula C24H42N4 B12544814 1-N',4-N'-dioctylbenzene-1,4-dicarboximidamide

1-N',4-N'-dioctylbenzene-1,4-dicarboximidamide

Katalognummer: B12544814
Molekulargewicht: 386.6 g/mol
InChI-Schlüssel: KKRKBAFTSHYPRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-N’,4-N’-dioctylbenzene-1,4-dicarboximidamide is an organic compound with the molecular formula C24H42N4 It is a derivative of benzene-1,4-dicarboximidamide, where the hydrogen atoms on the nitrogen atoms are replaced by octyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-N’,4-N’-dioctylbenzene-1,4-dicarboximidamide typically involves the reaction of benzene-1,4-dicarboximidamide with octylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1-N’,4-N’-dioctylbenzene-1,4-dicarboximidamide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-N’,4-N’-dioctylbenzene-1,4-dicarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are amines or alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-N’,4-N’-dioctylbenzene-1,4-dicarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-N’,4-N’-dioctylbenzene-1,4-dicarboximidamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene-1,4-dicarboximidamide: The parent compound without the octyl groups.

    1-N’,4-N’-diethylbenzene-1,4-dicarboximidamide: A similar compound with shorter ethyl groups instead of octyl groups.

    1-N’,4-N’-dibutylbenzene-1,4-dicarboximidamide: A compound with butyl groups.

Uniqueness

1-N’,4-N’-dioctylbenzene-1,4-dicarboximidamide is unique due to the presence of long octyl chains, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Eigenschaften

Molekularformel

C24H42N4

Molekulargewicht

386.6 g/mol

IUPAC-Name

1-N',4-N'-dioctylbenzene-1,4-dicarboximidamide

InChI

InChI=1S/C24H42N4/c1-3-5-7-9-11-13-19-27-23(25)21-15-17-22(18-16-21)24(26)28-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3,(H2,25,27)(H2,26,28)

InChI-Schlüssel

KKRKBAFTSHYPRR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCN=C(C1=CC=C(C=C1)C(=NCCCCCCCC)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.